N1-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)benzene-1,3-diamine
Overview
Description
N1-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)benzene-1,3-diamine is a chemical compound characterized by its unique structure, which includes a benzene ring with two amine groups and a pyrimidinyl group substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of benzene-1,3-diamine with 2-chloro-5-(trifluoromethyl)pyrimidin-4-ol under acidic conditions.
Substitution Reactions: Using halogenated intermediates and subsequent substitution reactions to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amine groups to nitro groups.
Reduction: Reduction reactions can convert nitro groups back to amine groups.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring or pyrimidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the amine groups facilitate interactions with biological macromolecules. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the benzene-1,3-diamine moiety.
Benzene-1,3-diamine: Lacks the pyrimidinyl group and substituents.
Uniqueness: N1-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)benzene-1,3-diamine stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-N-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]benzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4/c12-10-17-5-8(11(13,14)15)9(19-10)18-7-3-1-2-6(16)4-7/h1-5H,16H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIRDBCYGGJHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(F)(F)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165439 | |
Record name | N1-[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374507-24-0 | |
Record name | N1-[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374507-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[2-Chloro-5-(trifluoromethyl)-4-pyrimidinyl]-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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